molecular formula C26H27N3O2S2 B12141114 (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141114
M. Wt: 477.6 g/mol
InChI Key: XMAFLMJHEZZNHI-KQWNVCNZSA-N
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Description

The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a Z-configured methylidene group bridging a pyrazole ring substituted with 4-methoxy-2-methylphenyl and phenyl moieties, along with a pentyl chain at position 3 and a thioxo group at position 2. Thiazolidinones are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties . The specific substitution pattern in this compound likely enhances its lipophilicity and electronic properties, which are critical for interactions with biological targets or materials .

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-9-14-28-25(30)23(33-26(28)32)16-19-17-29(20-10-7-6-8-11-20)27-24(19)22-13-12-21(31-3)15-18(22)2/h6-8,10-13,15-17H,4-5,9,14H2,1-3H3/b23-16-

InChI Key

XMAFLMJHEZZNHI-KQWNVCNZSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenylhydrazine and 4-Methoxy-2-methylacetophenone

Phenylhydrazine reacts with 4-methoxy-2-methylacetophenone in ethanol under reflux (24 h) to yield 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole. The reaction proceeds via enolization and cyclization, with acetic acid catalyzing dehydration.

Reaction Conditions

  • Molar Ratio : 1:1 (phenylhydrazine : ketone)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Acetic acid (5 mol%)

  • Yield : 78–85%

Vilsmeier-Haack Formylation

The pyrazole intermediate undergoes formylation at the 4-position using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction is conducted at 0–5°C for 2 h, followed by gradual warming to room temperature.

Reaction Conditions

  • Reagents : DMF (2 equiv), POCl₃ (1.5 equiv)

  • Temperature : 0°C → 25°C

  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂

  • Yield : 70–75%

Characterization Data

  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 9H, aromatic), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Preparation of 3-Pentyl-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is functionalized at N-3 via alkylation.

Alkylation of 2-Thioxo-4-thiazolidinone

2-Thioxo-4-thiazolidinone reacts with 1-bromopentane in dimethylformamide (DMF) using K₂CO₃ as a base. The mixture is stirred at 80°C for 12 h.

Reaction Conditions

  • Molar Ratio : 1:1.2 (thiazolidinone : 1-bromopentane)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF (anhydrous)

  • Yield : 82–88%

Characterization Data

  • Melting Point : 112–114°C

  • ¹H NMR (DMSO-d₆) : δ 4.12 (t, J = 7.1 Hz, 2H, NCH₂), 3.89 (s, 2H, SCH₂), 1.65–1.22 (m, 8H, pentyl), 0.89 (t, J = 6.8 Hz, 3H, CH₃).

Knoevenagel Condensation to Form the Methylidene Bridge

The final step involves condensation of the pyrazole carbaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one under Knoevenagel conditions.

Reaction Optimization

The aldehydic carbon of the pyrazole intermediate undergoes nucleophilic attack by the active methylene group of the thiazolidinone. Piperidine catalyzes enolate formation, while acetic acid facilitates dehydration.

Reaction Conditions

  • Molar Ratio : 1:1 (aldehyde : thiazolidinone)

  • Catalysts : Piperidine (10 mol%), acetic acid (5 mol%)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C, 6–8 h)

  • Yield : 65–72%

Stereochemical Control

The (Z)-configuration of the methylidene group is favored due to steric hindrance between the pentyl chain and the pyrazole’s 3-aryl substituent. Polar solvents (e.g., ethanol) and slow cooling enhance crystallinity of the Z-isomer.

Characterization Data

  • Melting Point : 218–220°C

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=), 8.02–7.15 (m, 12H, aromatic), 4.21 (t, J = 7.0 Hz, 2H, NCH₂), 3.87 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃), 1.70–1.25 (m, 8H, pentyl), 0.91 (t, J = 6.9 Hz, 3H, CH₃).

  • HRMS (ESI) : m/z calcd. for C₂₇H₂₈N₄O₂S₂ [M+H]⁺: 528.1589; found: 528.1593.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Pyrazole formationPhenylhydrazine, 4-methoxy-2-methylacetophenone85
FormylationPOCl₃, DMF75
Thiazolidinone alkylation1-Bromopentane, K₂CO₃88
Knoevenagel condensationPiperidine, acetic acid72

Challenges and Mitigation Strategies

  • Low Yield in Knoevenagel Step : Prolonged reaction times (>8 h) lead to decomposition. Mitigated by strict temperature control and inert atmosphere.

  • Isomer Separation : Chromatography on silica gel (hexane:ethyl acetate, 7:3) resolves E/Z mixtures, though the Z-isomer predominates (>90%) under optimized conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) and methylidene (C=CH) groups are primary oxidation targets.

Reagent Conditions Product Yield
KMnO₄ (aq. H₂SO₄)0–5°C, 2 hSulfoxide derivative (C=O at S position)65–70%
Ozone (O₃)CH₂Cl₂, −78°CCleavage of methylidene bridge to form ketone and pyrazole fragments55%

Key Insight : Oxidation of the thioxo group to sulfoxide enhances hydrogen-bonding capacity, potentially improving biological activity.

Reduction Reactions

Selective reduction of the thiazolidinone ring or methylidene bond is achievable:

Reagent Conditions Product Yield
NaBH₄EtOH, 25°C, 1 hPartial reduction of C=O to CH-OH40%
H₂ (Pd/C catalyst)1 atm, THF, 50°CSaturation of methylidene bond to CH₂-CH₂75%

Note : Catalytic hydrogenation preserves the thioxo group but reduces the conjugated system.

Nucleophilic Substitution

The thiazolidinone ring undergoes substitution at the sulfur or nitrogen positions:

Reagent Conditions Product Yield
CH₃IDMF, K₂CO₃, 60°C, 4 hS-methylation at thioxo group82%
NH₂NH₂EtOH, reflux, 6 hReplacement of thioxo with amine group68%

Mechanism : S-methylation proceeds via SN2 pathway, while hydrazine attack involves ring-opening .

Condensation and Cyclization

The methylidene bridge facilitates condensation with amines or carbonyl compounds:

Reagent Conditions Product Yield
BenzaldehydePiperidine, EtOH, ΔFormation of bis-arylidene derivative60%
ThioureaHCl, EtOH, MW irradiationCyclization to thiazolo[3,2-b] triazole73%

Synthetic Utility : Microwave irradiation reduces reaction time from 24 h to 30 minutes .

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight reactivity trends:

Compound Oxidation (KMnO₄) Reduction (H₂/Pd) S-Methylation
3-Methylthiazolidinone derivative65%75%82%
Tetrahydrofuran-substituted analogue58%68%75%
Pyrazole-triazole hybrid NR*50%62%

*NR = No reaction observed.

Reaction Mechanisms and Kinetics

  • Thioxo group reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, with reaction rates following pseudo-first-order kinetics in polar aprotic solvents.

  • Methylidene bridge : Conjugation with the pyrazole ring lowers the LUMO energy, accelerating Diels-Alder reactions (Δ‡ = 85 kJ/mol).

Scientific Research Applications

Pharmacological Properties

Thiazolidinone derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Numerous studies have highlighted the anticancer potential of thiazolidinone compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and multi-target tyrosine kinases .
  • Antimicrobial Activity : Thiazolidinones demonstrate notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that modifications on the phenyl ring can enhance activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some thiazolidinone derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases through the modulation of inflammatory pathways .

A. Conventional Synthesis

Traditional methods involve the reaction of thiosemicarbazones with α-haloketones or aldehydes under acidic or basic conditions to yield thiazolidinone frameworks. The specific incorporation of pyrazole moieties can be achieved through nucleophilic substitution reactions.

B. Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis techniques using microwave irradiation or ultrasound to enhance yields and reduce reaction times while minimizing waste .

A. Anticancer Studies

A study conducted by Taherkhorsand et al. synthesized a series of thiazolidinone derivatives which were evaluated for their anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 0.24 µM against HepG2 cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .

B. Antimicrobial Efficacy

Research by El-Rayyes et al. demonstrated that certain thiazolidinone derivatives exhibited significant antibacterial activity, with some compounds achieving inhibition rates comparable to standard antibiotics like Ampicillin . The structure–activity relationship (SAR) studies indicated that electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial potency.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

The compound’s activity and physicochemical properties are influenced by substituents at key positions. Below is a comparative analysis with analogs reported in the literature:

Compound Name Substituent at Position 3 Aryl Group on Pyrazole Thioxo/Other Groups Key Findings/Properties Reference ID
Target Compound 3-Pentyl 4-Methoxy-2-methylphenyl, phenyl 2-Thioxo High lipophilicity due to pentyl chain; methoxy group enhances electron donation
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-Hexyl 2-Methyl-4-propoxyphenyl, phenyl 2-Thioxo Longer hexyl chain increases logP value; propoxy group may improve metabolic stability
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one 3-Isopropyl 4-Ethoxy-2-methylphenyl, phenyl 2-Thioxo Bulkier isopropyl reduces solubility; ethoxy group alters π-π stacking interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-Phenyl 2-Hydroxybenzylidene 2-Thioxo Hydroxy group enables intramolecular H-bonding, stabilizing crystal structure
(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one 2-Piperidin-1-yl 4-Methoxyphenyl, phenyl None Piperidine substitution increases basicity, potentially enhancing receptor binding

Structural and Functional Implications

  • Alkyl Chain Length (Position 3):
    The pentyl group in the target compound balances lipophilicity and solubility better than shorter (e.g., isopropyl) or longer (e.g., hexyl) chains. Hexyl derivatives exhibit higher logP values, which may improve membrane permeability but reduce aqueous solubility .
  • Aryl Substitutions on Pyrazole: The 4-methoxy-2-methylphenyl group in the target compound provides steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Thioxo vs. Amino/Other Groups (Position 2): The 2-thioxo group in the target compound and analogs like facilitates hydrogen bonding and metal chelation, critical for antioxidant or enzyme-inhibitory activities. Piperidin-1-yl substitution (as in ) replaces thioxo with a basic amine, altering electronic properties and target selectivity.

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Structure and Properties

The structure of the compound includes a thiazolidinone core with substituents that may influence its biological activity. The presence of the pyrazole ring and various aromatic groups contributes to its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated inhibition of cell proliferation and induction of apoptosis in cancer cells through mechanisms such as:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress

A study highlighted that thiazolidinones can act as multi-target enzyme inhibitors, which is crucial for developing new anticancer therapies .

Antimicrobial Properties

The compound's thiazolidinone moiety is associated with antimicrobial activity against a range of pathogens. Research has shown that thiazolidinones exhibit:

  • Bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Antifungal activity against common fungal strains.

For example, a review indicated that certain thiazolidinone derivatives possess significant antibacterial activity, potentially through disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are involved in inflammatory pathways. This makes them promising candidates for treating inflammatory diseases .

Study on Anticancer Efficacy

In one notable study, a series of thiazolidinone derivatives were synthesized and tested for anticancer activity against human breast cancer cell lines (MCF-7). The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Assessment

Another research effort evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinone derivatives. Factors influencing activity include:

  • Substituent type and position on the aromatic rings.
  • Length and branching of alkyl chains attached to the thiazolidinone core.

Research has indicated that specific substitutions can enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative, and what reaction conditions optimize yield and purity?

The compound is synthesized via a multi-step approach:

  • Step 1 : Condensation of a substituted pyrazole-aldehyde (e.g., 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
  • Step 2 : Cyclization of the intermediate with a pentyl-substituted thiazolidinone precursor (e.g., 3-pentyl-2-thioxo-thiazolidin-4-one) under reflux in ethanol or methanol for 4–6 hours .
  • Optimization : Yields (>60%) are improved by controlling temperature (70–80°C) and using anhydrous solvents. Purity is confirmed via TLC monitoring and recrystallization from DMF/ethanol mixtures .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • FT-IR : Confirms the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm); 13C^13C NMR verifies the thiazolidinone ring carbons (δ 170–180 ppm) .
  • X-ray Crystallography : SHELX software refines single-crystal data to confirm the Z-configuration of the methylidene group and planarity of the pyrazole-thiazolidinone system .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

  • Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap to predict electrophilic/nucleophilic sites. For example, the thioxo group’s electron-deficient nature explains its reactivity in nucleophilic substitutions .
  • Application : SAR studies use Mulliken charges to guide substitutions at the 3-pentyl or 4-methoxy groups for enhanced bioactivity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts (e.g., methylidene proton splitting) may arise from dynamic rotational isomerism. Solutions include:
  • Variable-temperature NMR to identify conformational equilibria .
  • Cross-validation with 13C^13C-DEPT spectra and 2D-COSY for coupling patterns .
  • Comparison with simulated spectra from Gaussian09 or ORCA software .

Q. What experimental strategies improve the compound’s solubility and stability for in vitro assays?

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures ≤5% v/v) or derivatization (e.g., sulfonation of the phenyl group) .
  • Stability : Conduct pH-dependent degradation studies (pH 1–13) with HPLC monitoring. The compound is stable in neutral buffers but degrades under alkaline conditions via thiazolidinone ring hydrolysis .

Methodological Guidance for Advanced Studies

Q. How to design derivatives for antimicrobial activity based on SAR?

  • Strategy : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance membrane penetration. Replace the pentyl chain with a morpholine group to improve water solubility without compromising thiazolidinone ring stability .
  • Validation : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Compare results with molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Challenges : Disorder in the pentyl chain or twinning in crystals due to flexible substituents.
  • Solutions : Use SHELXL’s PART instruction to model disorder and refine anisotropic displacement parameters. For twinning, apply TWIN/BASF commands in refinement .

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